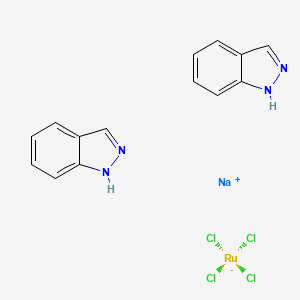

BOLD-100

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C14H12Cl4N4NaRu |

|---|---|

Peso molecular |

502.1 g/mol |

Nombre IUPAC |

sodium;1H-indazole;tetrachlororuthenium(1-) |

InChI |

InChI=1S/2C7H6N2.4ClH.Na.Ru/c2*1-2-4-7-6(3-1)5-8-9-7;;;;;;/h2*1-5H,(H,8,9);4*1H;;/q;;;;;;+1;+3/p-4 |

Clave InChI |

WVVOCRYXBTVDRN-UHFFFAOYSA-J |

SMILES canónico |

C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.[Na+].Cl[Ru-](Cl)(Cl)Cl |

Origen del producto |

United States |

Foundational & Exploratory

BOLD-100: A Technical Deep Dive into its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BOLD-100 (sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)]), a novel ruthenium-based small molecule, is a clinical-stage anti-cancer agent with a unique multi-modal mechanism of action. This technical guide provides an in-depth analysis of the core mechanisms by which this compound exerts its effects on cancer cells. The primary modes of action are the induction of reactive oxygen species (ROS), disruption of the unfolded protein response (UPR) via inhibition of GRP78, and interference with DNA repair pathways. These actions collectively lead to cell cycle arrest, apoptosis, and potentiation of other anti-cancer therapies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanisms of Action

This compound's anti-neoplastic activity stems from a sophisticated interplay of several cellular effects, primarily centered around the induction of cellular stress and the disruption of cancer cell survival pathways.

Induction of Reactive Oxygen Species (ROS)

A fundamental mechanism of this compound is its ability to induce the production of reactive oxygen species (ROS) within cancer cells.[1][2] ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, ultimately leading to cell death.[3] In multiple cancer cell lines, including breast and pancreatic cancer, treatment with this compound has been shown to lead to a dose-dependent increase in intracellular ROS levels.[1][4] This elevation of oxidative stress is a key initiator of the downstream cytotoxic effects of the drug.

Inhibition of GRP78 and Disruption of the Unfolded Protein Response (UPR)

Cancer cells often exhibit a heightened state of endoplasmic reticulum (ER) stress due to their high proliferation rate and protein synthesis demands.[5] To cope with this, they upregulate chaperone proteins, most notably the 78-kilodalton glucose-regulated protein (GRP78), a master regulator of the UPR.[6][7] this compound has been demonstrated to suppress the stress-induced upregulation of GRP78 at both the mRNA and protein levels.[1][6][8] By inhibiting GRP78, this compound disrupts the adaptive UPR, leading to an accumulation of unfolded proteins and exacerbating ER stress, which in turn can trigger apoptosis.[9][10] This effect is particularly significant in drug-resistant cancer cells that often rely on a robust UPR for survival.[6]

Disruption of DNA Repair Pathways

The induction of ROS by this compound leads to DNA damage.[1][2] Concurrently, this compound has been shown to reduce the expression of genes involved in DNA repair pathways.[1] This dual action of inflicting DNA damage while simultaneously hampering the cell's ability to repair it is a critical aspect of its anti-cancer efficacy. Evidence for this includes the observed phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks, following this compound treatment.[1][11] This disruption of DNA surveillance and repair makes cancer cells more vulnerable to the cytotoxic effects of this compound and synergistic with DNA-damaging agents.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from in vitro and clinical studies.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7(2) | Breast Cancer (ER+) | ~100 | [8] |

| MDA-MB-231 | Breast Cancer (TNBC) | ~100 | [8] |

| MDA-MB-468 | Breast Cancer (TNBC) | ~100 | [8] |

| Pan-cancer panel | Various | Median: 149 | [1] |

| Esophageal Cancer | Esophageal Cancer | More sensitive | [12] |

| Bladder Cancer | Bladder Cancer | More sensitive | [12] |

| Hematologic Cancer | Hematologic Malignancies | More sensitive | [12] |

Table 2: Clinical Efficacy of this compound in Combination with FOLFOX (NCT04421820)

| Cancer Type | Metric | Value | Reference |

| Metastatic Colorectal Cancer (mCRC) | Median Progression-Free Survival (PFS) | 3.9 months | [13] |

| Median Overall Survival (OS) | 9.6 months | [13] | |

| Objective Response Rate (ORR) | 7% | [13] | |

| Disease Control Rate (DCR) | 76% | [13] | |

| Advanced Gastric Cancer (GC) | Median Progression-Free Survival (PFS) | 4.3 months | [11] |

| Median Overall Survival (OS) | 7.9 months | [11] | |

| Objective Response Rate (ORR) | 11% | [11] | |

| Disease Control Rate (DCR) | 72% | [11] | |

| Advanced Biliary Tract Cancer (BTC) | Median Progression-Free Survival (PFS) | 6.0 months | [14] |

| Median Overall Survival (OS) | 7.3 months | [14] | |

| Objective Response Rate (ORR) | 6% | [14] | |

| Disease Control Rate (DCR) | 83% | [14] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assays (MTT/MTS)

Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines and to calculate IC50 values.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]

-

Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-200 µM) for a specified duration (e.g., 72 hours).[8]

-

Reagent Addition:

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[15]

-

MTS Assay: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, often in combination with an electron coupling reagent like PES, to each well and incubate for 1-4 hours.[16]

-

-

Solubilization (MTT only): Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[5][16]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.

Reactive Oxygen Species (ROS) Detection

Objective: To measure the intracellular production of ROS following this compound treatment.

Protocol:

-

Cell Culture and Treatment: Culture cells in appropriate vessels (e.g., 6-well plates or chamber slides) and treat with this compound at various concentrations and time points.

-

Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe. Common probes include:

-

Signal Detection:

-

Fluorimetry/Plate Reader: Measure the fluorescence intensity of the cell population.

-

Flow Cytometry: Quantify the fluorescence of individual cells.

-

Fluorescence Microscopy: Visualize the subcellular localization of ROS production.

-

-

Data Analysis: Quantify the change in fluorescence intensity in this compound-treated cells relative to untreated controls.

Western Blot Analysis for GRP78 Expression

Objective: To determine the effect of this compound on the protein expression levels of GRP78.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).[18]

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GRP78 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalization: To ensure equal protein loading, probe the membrane for a housekeeping protein (e.g., β-actin or GAPDH) or use a total protein stain.[18]

-

Densitometry Analysis: Quantify the band intensities to determine the relative expression of GRP78 in treated versus untreated samples.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Caption: this compound's multi-modal mechanism of action in cancer cells.

Caption: Experimental workflow for Western blot analysis of GRP78.

Caption: Experimental workflow for detecting intracellular ROS.

Conclusion

This compound represents a promising anti-cancer therapeutic with a well-defined, multi-faceted mechanism of action. By simultaneously inducing ROS, inhibiting the critical survival protein GRP78, and disrupting DNA repair, this compound creates a toxic cellular environment that is particularly effective against cancer cells. The preclinical and clinical data gathered to date support its continued development, especially in combination with standard-of-care chemotherapies. This technical guide provides a comprehensive overview for researchers and drug development professionals to understand the core scientific principles underlying the therapeutic potential of this compound.

References

- 1. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bio-rad.com [bio-rad.com]

- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 6. Bold Therapeutics Successfully Completes Phase 1b Trial and Advances into Global Phase 2 Trial of this compound in the Treatment of Advanced GI Cancers [prnewswire.com]

- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. broadpharm.com [broadpharm.com]

- 17. researchgate.net [researchgate.net]

- 18. licorbio.com [licorbio.com]

- 19. cytivalifesciences.com [cytivalifesciences.com]

BOLD-100 and GRP78 Inhibition: A Technical Guide to the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BOLD-100 is a first-in-class, ruthenium-based small molecule therapeutic demonstrating a novel, multimodal mechanism of action in oncology. At its core, this compound disrupts tumor cell homeostasis by targeting the 78-kilodalton glucose-regulated protein (GRP78), a key chaperone protein in the endoplasmic reticulum (ER) and a master regulator of the unfolded protein response (UPR). This targeted inhibition, coupled with the induction of reactive oxygen species (ROS), triggers a cascade of cellular stress responses, ultimately leading to cancer cell death. This technical guide provides an in-depth exploration of the this compound and GRP78 inhibition pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling networks involved.

The Central Role of GRP78 in Cancer

GRP78, also known as BiP or HSPA5, is a central regulator of ER homeostasis.[1] In the unstressed state, GRP78 binds to and inactivates the three main UPR sensors: PERK, IRE1α, and ATF6.[1] However, in the tumor microenvironment, conditions such as hypoxia, nutrient deprivation, and high metabolic demand lead to an accumulation of unfolded or misfolded proteins, causing ER stress.[2] To survive this stress, cancer cells upregulate GRP78, which enhances protein folding capacity and promotes cell survival, proliferation, metastasis, and resistance to therapy.[2][3] Elevated GRP78 expression is a hallmark of many aggressive cancers and is often associated with poor prognosis.[4] This dependency on GRP78 presents a strategic vulnerability in cancer cells that can be exploited for therapeutic intervention.

This compound: A Dual-Action Therapeutic Agent

This compound exerts its anti-cancer effects through a unique, two-pronged mechanism of action that converges on the induction of overwhelming cellular stress.[5]

-

Selective GRP78 Inhibition: this compound selectively inhibits the stress-induced upregulation of GRP78.[5] This action prevents cancer cells from adapting to the harsh tumor microenvironment, leading to a buildup of unfolded proteins and sustained ER stress.[6]

-

Induction of Reactive Oxygen Species (ROS): this compound also induces the production of ROS, which causes DNA damage and cell cycle arrest.[5] This further exacerbates cellular stress and contributes to the activation of apoptotic pathways.

The synergistic effect of GRP78 inhibition and ROS induction makes this compound a potent anti-cancer agent, capable of overcoming resistance to conventional therapies.[5]

Signaling Pathways Modulated by this compound

The inhibition of GRP78 and induction of ROS by this compound activate two primary signaling pathways that culminate in apoptosis.

The Unfolded Protein Response (UPR) and ER Stress-Induced Apoptosis

By inhibiting GRP78, this compound prevents its binding to the UPR sensors, leading to their activation. The most well-characterized pathway in the context of this compound is the PERK branch of the UPR.[7]

-

PERK Activation: Dissociation of GRP78 from PERK leads to its autophosphorylation and activation.

-

eIF2α Phosphorylation: Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which globally attenuates protein translation to reduce the protein load on the ER.

-

ATF4 and CHOP Upregulation: Paradoxically, p-eIF2α selectively enhances the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[8][9]

-

Apoptosis: Sustained high levels of CHOP promote apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins.[6]

ROS-Induced DNA Damage Response

The second arm of this compound's mechanism involves the generation of ROS, which induces DNA damage and activates the ATR/Chk1 signaling pathway.[10]

-

ROS Production: this compound treatment leads to an increase in intracellular ROS levels.

-

DNA Damage: Elevated ROS causes DNA damage, including the formation of R-loops.[10]

-

ATR/Chk1 Activation: This DNA damage triggers the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase and its downstream effector, Checkpoint Kinase 1 (Chk1).[11] This is evidenced by increased phosphorylation of ATR and Chk1, and the formation of γ-H2AX foci, a marker of DNA double-strand breaks.[11]

-

Cell Cycle Arrest and Apoptosis: The activated ATR/Chk1 pathway leads to G2/M cell cycle arrest and, in combination with the sustained ER stress, synergistically promotes apoptosis.[11]

Quantitative Data Summary

In Vitro Efficacy

This compound has demonstrated broad anti-cancer activity across a wide range of cancer cell lines.

| Parameter | Value Range | Cell Line Panel | Reference |

| IC50 | 25.1 µM to 664 µM | 319 cancer cell lines | [12] |

| Median IC50 | 149 µM | 319 cancer cell lines | [12] |

Clinical Efficacy (Phase 2 Study NCT04421820)

The this compound-001 (NCT04421820) study is a Phase 2 clinical trial evaluating this compound in combination with FOLFOX (folinic acid, 5-fluorouracil, and oxaliplatin) in patients with advanced gastrointestinal cancers.[13]

Table 2: Efficacy of this compound in Combination with FOLFOX in Advanced Metastatic Colorectal Cancer (mCRC)

| Endpoint | Value | Confidence Interval (CI) | Reference |

| Median Progression-Free Survival (PFS) | 3.9 months | 2.7, 5.7 | [14] |

| Median Overall Survival (OS) | 9.6 months | 6.0, 17 | [14] |

| Objective Response Rate (ORR) | 7.0% | 1, 20 | [14] |

| Disease Control Rate (DCR) | 76% | 58, 88 | [14] |

Table 3: Efficacy of this compound in Combination with FOLFOX in Advanced Biliary Tract Cancer (BTC)

| Endpoint | Value | Credible Interval (CI) | Reference |

| Median Progression-Free Survival (PFS) | 6.0 months | 3.8, 10 | [15] |

| Median Overall Survival (OS) | 7.3 months | 4.5, 13 | [15] |

| Objective Response Rate (ORR) | 6% | 1, 23 | [15] |

| Disease Control Rate (DCR) | 83% | 62, 95 | [15] |

Table 4: Efficacy of this compound in Combination with FOLFOX in Advanced Gastric Cancer (GC)

| Endpoint | Value | Credible Interval (CI) | Reference |

| Median Progression-Free Survival (PFS) | 4.3 months | 2.8, 7.1 | [16] |

| Median Overall Survival (OS) | 7.9 months | 4.8, 15 | [16] |

Experimental Protocols

Western Blot Analysis of UPR Markers

This protocol is for the detection of key UPR pathway proteins to assess the induction of ER stress by this compound.

-

Cell Culture and Treatment: Plate cancer cells at a density to achieve 70-80% confluency. Treat cells with desired concentrations of this compound for various time points (e.g., 24, 48 hours). Include a vehicle control.

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and starting dilutions:

-

Rabbit anti-GRP78/BiP (1:1000)

-

Rabbit anti-phospho-PERK (1:1000)

-

Rabbit anti-phospho-eIF2α (1:1000)

-

Mouse anti-CHOP/GADD153 (1:500)

-

Loading control (e.g., anti-β-actin or anti-GAPDH, 1:5000)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using an ECL substrate.

-

Image Acquisition and Analysis: Capture the chemiluminescent signal and quantify band intensities using imaging software.

Reactive Oxygen Species (ROS) Detection Assay

This protocol uses the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

This compound Treatment: Treat cells with this compound for the desired duration.

-

DCFH-DA Staining: Remove the treatment medium, wash cells with PBS, and incubate with 20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash cells with PBS to remove excess probe. Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

This compound Administration: In the clinical setting, this compound is administered intravenously at a dose of 625 mg/m² in combination with the FOLFOX regimen on day 1 of a 14-day cycle.[15] Preclinical dosing regimens may vary and should be optimized for the specific animal model.

-

Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound represents a promising new therapeutic strategy in oncology, with a well-defined, dual mechanism of action centered on the inhibition of GRP78 and the induction of ROS. This leads to overwhelming cellular stress through the activation of the UPR and DNA damage response pathways, ultimately resulting in cancer cell death. The quantitative data from both preclinical and clinical studies support the continued development of this compound, particularly in combination with standard-of-care chemotherapies for the treatment of advanced gastrointestinal cancers. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular mechanisms of this compound and its interaction with the GRP78 signaling pathway.

References

- 1. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. GRP78 signaling hub a receptor for targeted tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bold-therapeutics.com [bold-therapeutics.com]

- 6. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Activation of PERK/eIF2α/ATF4/CHOP branch of endoplasmic reticulum stress response and cooperation between HIF-1α and ATF4 promotes Daprodustat-induced vascular calcification [frontiersin.org]

- 9. ER stress signalling through eIF2α and CHOP, but not IRE1α, attenuates adipogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bold-therapeutics.com [bold-therapeutics.com]

- 13. bold-therapeutics.com [bold-therapeutics.com]

- 14. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ASCO – American Society of Clinical Oncology [asco.org]

- 16. ascopubs.org [ascopubs.org]

BOLD-100's effect on the unfolded protein response

An In-depth Technical Guide to the Effects of BOLD-100 on the Unfolded Protein Response

Executive Summary

This compound (also known as KP1339 and IT-139) is a first-in-class, ruthenium-based small molecule inhibitor currently under clinical investigation for the treatment of various advanced cancers.[1][2] Its mechanism of action is multimodal, with a significant component involving the modulation of the Unfolded Protein Response (UPR).[3][4] This document provides a comprehensive technical overview of the molecular interactions between this compound and the UPR pathway, consolidating data from preclinical studies. It details the drug's primary mechanism of GRP78 inhibition, the consequent activation of ER stress pathways, and the ultimate induction of apoptosis in cancer cells. This guide includes summaries of quantitative findings, detailed experimental protocols, and visualizations of the core signaling pathways to serve as a resource for the scientific community.

Introduction to this compound and the Unfolded Protein Response

Cancer cells exhibit high rates of proliferation and protein synthesis, which often leads to an accumulation of misfolded or unfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[5] To survive this proteotoxic stress, cancer cells rely on an adaptive signaling network called the Unfolded Protein Response (UPR).[6] The UPR is orchestrated by the master chaperone GRP78 (Glucose-Regulated Protein 78, also known as HSPA5 or BiP), which maintains ER homeostasis.[6][7]

This compound is a novel anticancer agent that exploits this reliance on the UPR.[7] A key mechanism of this compound is the selective inhibition of GRP78, which disrupts the UPR and induces a state of irremediable ER stress, ultimately leading to programmed cell death.[3][7] This makes this compound a promising therapeutic, particularly in combination with standard-of-care chemotherapies, to overcome drug resistance and improve outcomes in difficult-to-treat cancers.[3]

Core Mechanism: GRP78 Inhibition and UPR Activation

This compound's primary interaction with the UPR pathway begins with the functional disruption of GRP78.[3][8] Under normal conditions, GRP78 binds to the luminal domains of three ER transmembrane sensors: PERK, IRE1α, and ATF6, keeping them in an inactive state. When ER stress occurs, GRP78 preferentially binds to accumulating unfolded proteins, causing its dissociation from these sensors and triggering their activation.[6]

This compound appears to selectively prevent the stress-induced upregulation of GRP78 in cancer cells while having a minimal impact on normal cells.[6][7] This suppression of GRP78 function leads to the activation of the UPR's pro-apoptotic arms, turning a typically pro-survival pathway into a death signal for the cancer cell.[7][9]

Downstream Signaling Pathways

The inhibition of GRP78 by this compound initiates a cascade of signaling events through the three canonical UPR branches.

-

The PERK Pathway: Upon release from GRP78, PERK (Protein kinase R-like endoplasmic reticulum kinase) oligomerizes and autophosphorylates. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates global protein translation. However, it selectively promotes the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[9][10] Studies show that this compound treatment leads to the upregulation and phosphorylation of PERK and eIF2α, and a time- and concentration-dependent increase in CHOP, which is critical for ER stress-mediated apoptosis.[9][10]

-

The IRE1α Pathway: Inositol-requiring enzyme 1 alpha (IRE1α) activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in ER-associated protein degradation (ERAD) and protein folding. In malignant pleural mesothelioma cells, this compound treatment resulted in a time-dependent increase in XBP1 mRNA levels.[7]

-

The ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane protein that, upon GRP78 dissociation, translocates to the Golgi apparatus where it is cleaved. The resulting cytosolic fragment acts as a transcription factor to upregulate ER chaperones and ERAD components.

The culmination of activating these pathways is a state of severe and unresolved ER stress, leading to apoptosis.[7] Evidence suggests this cell death is induced via activation of caspase 8.[11]

Quantitative Data Summary

The following tables summarize the observed effects of this compound on key UPR markers and related cellular processes as reported in preclinical studies.

Table 1: Effect of this compound on UPR Pathway Components

| Marker | Protein / Gene | Cell Line(s) | Observed Effect | Citation(s) |

|---|---|---|---|---|

| UPR Master Regulator | GRP78 (HSPA5) | Various cancer cell lines | Prevents stress-induced upregulation; slight decrease in mRNA after 24h. | [3][7][9][12] |

| PERK Pathway | PERK | Colon Carcinoma | Upregulated and phosphorylated. | [9][10] |

| p-eIF2α | Colon Carcinoma | Phosphorylation increased. | [9][10] | |

| CHOP (DDIT3) | Malignant Pleural Mesothelioma, Pancreatic Ductal Adenocarcinoma | Time- and concentration-dependent upregulation at mRNA and protein levels. | [5][7][9] | |

| IRE1α Pathway | XBP1 | Malignant Pleural Mesothelioma | Time-dependent increase in mRNA levels. | [7] |

| ER Stress Chaperone | ERO1α | REN (Mesothelioma) | ~50% increase in expression. |[7] |

Table 2: Cellular Effects of this compound Treatment

| Cellular Process | Key Marker(s) | Cell Line(s) | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Apoptosis | Caspase 8 | Various sensitive cancer lines | Activated, leading to cell death. | [7][11] |

| Reactive Oxygen Species | Cellular ROS levels | Breast Cancer, Pancreatic Ductal Adenocarcinoma | ROS production is induced. | [5][7][8][12] |

| Calcium Homeostasis | Intracellular Ca²⁺ | Malignant Pleural Mesothelioma | Increased release of Ca²⁺ from the ER. | [7] |

| DNA Damage | γ-H2AX (Ser139) | Breast Cancer | Phosphorylation increased, indicating DNA damage. | [12][13] |

| ER Morphology | ER Structure | General Cancer Cells | Swelling of the endoplasmic reticulum observed via TEM. |[14] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the impact of this compound on the UPR.

Cell Culture and Drug Treatment

-

Cell Lines: Malignant Pleural Mesothelioma (REN), Breast Cancer (MCF7), or other relevant cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, maintained at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Cells are seeded to achieve 70-80% confluency. This compound is dissolved in an appropriate vehicle (e.g., sterile water or PBS). Cells are treated with varying concentrations of this compound (e.g., 1 µM to 100 µM) for specified time points (e.g., 1, 6, 24, 48 hours) to assess dose- and time-dependent effects. Control cells are treated with the vehicle alone.

Western Blotting for UPR Protein Expression

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Total protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on polyacrylamide gels.

-

Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking & Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against UPR targets (e.g., GRP78, CHOP, p-PERK, XBP1s, β-actin).

-

Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression

-

RNA Extraction: Total RNA is extracted from treated and control cells using an RNA isolation kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR Reaction: qPCR is performed using a thermal cycler with SYBR Green master mix and specific primers for target genes (e.g., HSPA5, DDIT3, XBP1). A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.

-

Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.

Measurement of Reactive Oxygen Species (ROS)

-

Staining: Treated cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence plate reader to quantify the intracellular ROS levels.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental procedures discussed.

Caption: this compound inhibits GRP78, leading to activation of the three UPR arms and CHOP-mediated apoptosis.

References

- 1. This compound Phase 2 Success in Advanced mCRC at ASCO GI 2024 [synapse.patsnap.com]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. bold-therapeutics.com [bold-therapeutics.com]

- 4. bold-therapeutics.com [bold-therapeutics.com]

- 5. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ER Stress Response and Induction of Apoptosis in Malignant Pleural Mesothelioma: The Achilles Heel Targeted by the Anticancer Ruthenium Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gastoncapital.com [gastoncapital.com]

- 9. Molecular mode of action of NKP-1339 - a clinically investigated ruthenium-based drug - involves ER- and ROS-related effects in colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction with Ribosomal Proteins Accompanies Stress Induction of the Anticancer Metallodrug BOLD‐100/KP1339 in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Anticancer Profile of BOLD-100: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BOLD-100, a ruthenium-based small molecule therapeutic, has emerged as a promising first-in-class anticancer agent with a unique multi-modal mechanism of action. This document provides a comprehensive technical overview of the preclinical data supporting the anticancer activity of this compound. Through the targeted inhibition of the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR), and the induction of reactive oxygen species (ROS), this compound triggers significant cellular stress, leading to DNA damage, cell cycle arrest, and ultimately, apoptotic cancer cell death.[1][2][3] Preclinical evidence robustly demonstrates its potential to overcome drug resistance and enhance the efficacy of standard-of-care chemotherapies and targeted agents across a spectrum of solid and liquid tumors.[2][3]

Core Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism that disrupts fundamental cellular processes in cancer cells.

-

Targeting the Unfolded Protein Response (UPR): this compound selectively inhibits the stress-induced upregulation of GRP78.[4][5][6] GRP78 is a master chaperone protein crucial for maintaining protein homeostasis within the endoplasmic reticulum (ER).[7] In the high-stress tumor microenvironment, cancer cells overexpress GRP78 to manage the increased demand for protein folding and evade apoptosis. By inhibiting GRP78, this compound disrupts this adaptive mechanism, leading to overwhelming ER stress and activation of the pro-apoptotic pathways of the UPR.[2][3][4]

-

Induction of Oxidative Stress: this compound treatment leads to a significant increase in intracellular reactive oxygen species (ROS).[1][2][3][6] This surge in ROS induces DNA damage and activates DNA damage response (DDR) pathways, contributing to cell cycle arrest and apoptosis.[2][3] The dual action of UPR disruption and ROS induction creates a synthetic lethal environment for cancer cells, proving effective even in chemotherapy-resistant models.

Below is a diagram illustrating the core signaling pathways affected by this compound.

Caption: Core signaling pathways modulated by this compound.

In Vitro Anticancer Activity

The in vitro efficacy of this compound has been extensively evaluated across a wide range of human cancer cell lines. A large-scale screening of 319 cell lines demonstrated broad anticancer activity, with notable sensitivity observed in esophageal, bladder, and hematologic cancer cell lines.[7]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values for this compound have been determined in numerous cancer cell lines. The following table summarizes a selection of this data, highlighting the compound's potency.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colorectal Cancer | 35.8 |

| SW620 | Colorectal Cancer | 45.2 |

| MIA PaCa-2 | Pancreatic Cancer | 55.6 |

| PANC-1 | Pancreatic Cancer | 84.3 |

| AsPC-1 | Pancreatic Cancer | 28.5 |

| Capan-1 | Pancreatic Cancer | 25.0 |

| A549 | Lung Cancer | 62.7 |

| NCI-H460 | Lung Cancer | 48.9 |

| MCF7 | Breast Cancer | 75.4 |

| MDA-MB-231 | Breast Cancer | 68.1 |

| PC-3 | Prostate Cancer | 58.9 |

| DU145 | Prostate Cancer | 72.3 |

Data extracted from a comprehensive 319-cell line screen. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Experimental Protocols: In Vitro Assays

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 0.1 to 250 µM) for 72 hours.

-

Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence readings are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.

-

Cell Preparation: Cells are plated in a suitable format (e.g., 96-well plate or culture dish) and allowed to adhere.

-

Probe Loading: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), at a typical concentration of 10 µM for 30-60 minutes at 37°C.

-

This compound Treatment: Following probe loading, cells are treated with various concentrations of this compound for a specified period (e.g., 4-6 hours). A known ROS inducer, such as tert-butyl hydrogen peroxide (TBHP), is used as a positive control.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence plate reader or flow cytometer at an excitation/emission wavelength of approximately 485/535 nm.

The workflow for a typical in vitro experiment is depicted below.

Caption: A generalized workflow for in vitro preclinical testing.

In Vivo Anticancer Activity

The anticancer efficacy of this compound has been validated in several preclinical in vivo models, demonstrating its potential for clinical translation.

Xenograft Models

In a Capan-1 pancreatic cancer xenograft model, this compound monotherapy significantly suppressed tumor growth.[8] Notably, the combination of this compound with an ATR inhibitor (AZD6738) resulted in enhanced anti-tumor activity compared to either agent alone, without causing significant body weight loss in the mice, indicating good tolerability.[8] In a colorectal cancer mouse model (MC-38), this compound demonstrated potent monotherapy activity and significantly improved outcomes when combined with a PD-1 inhibitor.[9]

Quantitative In Vivo Efficacy Data

While specific tumor growth inhibition percentages are often study-dependent, the available literature consistently reports statistically significant reductions in tumor volume in this compound treated arms compared to vehicle controls.

| Animal Model | Cancer Type | Treatment | Outcome |

| Capan-1 Xenograft | Pancreatic | This compound | Significant tumor growth suppression |

| Capan-1 Xenograft | Pancreatic | This compound + AZD6738 | Enhanced tumor growth inhibition vs. monotherapy |

| MC-38 Syngeneic | Colorectal | This compound | Potent monotherapy activity |

| MC-38 Syngeneic | Colorectal | This compound + PD-1 Inhibitor | Significantly improved outcomes vs. monotherapy |

Experimental Protocols: In Vivo Studies

-

Cell Implantation: Human cancer cells (e.g., Capan-1) are subcutaneously implanted into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is typically administered intravenously at a specified dose and schedule.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

The logical relationship for a combination therapy study is outlined below.

Caption: Logical flow for assessing in vivo combination therapy.

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a novel anticancer therapeutic. Its unique mechanism of action, targeting both the UPR and inducing ROS, provides a strong rationale for its broad applicability across various cancer types, particularly in combination with other anticancer agents. The in vitro and in vivo studies have consistently demonstrated its potent anticancer activity and favorable safety profile. Ongoing and future research will further elucidate its complex mechanism of action and explore its full therapeutic potential in a wider range of malignancies and combination regimens. The promising preclinical findings have paved the way for clinical investigations, with ongoing trials evaluating this compound in combination with standard-of-care chemotherapy in patients with advanced gastrointestinal cancers.[10][11][12]

References

- 1. mdpi.com [mdpi.com]

- 2. Ruthenium Drug this compound Regulates BRAFMT Colorectal Cancer Cell Apoptosis through AhR/ROS/ATR Signaling Axis Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bold-therapeutics.com [bold-therapeutics.com]

- 4. mdpi.com [mdpi.com]

- 5. Ruthenium Drug this compound Regulates BRAFMT Colorectal Cancer Cell Apoptosis through AhR/ROS/ATR Signaling Axis Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Anticancer Ruthenium Compound this compound Targets Glycolysis and Generates a Metabolic Vulnerability towards Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Utilization of Cancer Cell Line Screening to Elucidate the Anticancer Activity and Biological Pathways Related to the Ruthenium-Based Therapeutic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Investigating the Pharmacokinetics of BOLD-100: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOLD-100, a first-in-class ruthenium-based small molecule therapeutic, is currently under clinical investigation for the treatment of various advanced solid tumors. Its unique mechanism of action, which involves the induction of the unfolded protein response (UPR) and the generation of reactive oxygen species (ROS), has shown promise in overcoming cancer cell resistance to conventional therapies. A thorough understanding of the pharmacokinetic profile of this compound is paramount for its continued development and optimization as a therapeutic agent. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, details of the experimental protocols used for its analysis, and visualizations of its mechanistic pathways and analytical workflows.

Human Pharmacokinetics

The first-in-human phase I clinical trial of IT-139 (an earlier designation for this compound) provided initial insights into its pharmacokinetic profile in patients with advanced solid tumors. The study, registered under the identifier NCT01415297, established the safety, tolerability, and maximum tolerated dose (MTD) of this compound, while also evaluating its pharmacokinetic parameters as a secondary objective.

Summary of Human Pharmacokinetic Parameters

The pharmacokinetic analysis from the phase I study of IT-139 revealed that the drug exhibits first-order linear pharmacokinetics across the evaluated dose range. The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Mean Value | Unit |

| Half-life (t½) | 113 | hours |

| Total Clearance (CLtotal) | 164 | mL/hour |

| Volume of Distribution (Vd/ss) | 23.7 | L |

| Urinary Excretion | 1.14 | % of administered dose |

Table 1: Summary of Mean Pharmacokinetic Parameters of IT-139 in Humans

The pharmacokinetic parameters of IT-139 were found to increase proportionally with the administered dose, indicating a linear relationship. The long half-life of 113 hours suggests a prolonged exposure of the body to the drug. The low urinary excretion of only 1.14% of the administered dose indicates that renal clearance is not the primary route of elimination for this compound.

Ongoing phase 1b/2a clinical trials (NCT04421820) are further evaluating the pharmacokinetics of this compound in combination with FOLFOX chemotherapy in patients with advanced gastrointestinal cancers.[1] While detailed pharmacokinetic and pharmacodynamic data from this trial are anticipated, they have been described as "forthcoming" in recent conference presentations.[1]

Preclinical Pharmacokinetics

Preclinical studies in animal models have provided valuable information on the biodistribution of this compound. A study utilizing radiolabeled [103Ru]this compound in BALB/c mice bearing CT26 colon carcinoma allografts offered insights into the tissue distribution of the compound.

Biodistribution in Mice

The biodistribution of [103Ru]this compound was assessed at various time points following intravenous administration. The results provide a semi-quantitative overview of the accumulation of the drug in different organs and the tumor.

| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 1h | % Injected Dose per Gram (%ID/g) at 24h | % Injected Dose per Gram (%ID/g) at 72h |

| Blood | 5.8 ± 0.7 | 3.1 ± 0.4 | 1.5 ± 0.2 |

| Heart | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.4 ± 0.1 |

| Lungs | 4.2 ± 0.5 | 2.1 ± 0.3 | 1.0 ± 0.1 |

| Liver | 10.2 ± 1.2 | 6.5 ± 0.8 | 3.2 ± 0.4 |

| Spleen | 3.5 ± 0.4 | 2.8 ± 0.3 | 1.8 ± 0.2 |

| Kidneys | 8.5 ± 1.0 | 4.2 ± 0.5 | 2.0 ± 0.2 |

| Stomach | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.0 |

| Intestines | 2.8 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 |

| Muscle | 1.0 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.0 |

| Bone | 1.8 ± 0.2 | 1.2 ± 0.1 | 0.7 ± 0.1 |

| Tumor | 3.2 ± 0.4 | 2.5 ± 0.3 | 1.5 ± 0.2 |

Table 2: Biodistribution of [103Ru]this compound in CT26 Tumor-Bearing Mice (Data presented as mean ± SD)

The data indicates that this compound distributes to various organs, with the highest initial concentrations observed in the liver, kidneys, and blood. The tumor accumulation, while present, is not as high as in some of the major organs. The levels of this compound in all tissues, including the tumor, decreased over the 72-hour period.

Experimental Protocols

The quantitative analysis of this compound in biological matrices is crucial for pharmacokinetic studies. Due to its ruthenium core, specialized analytical techniques are required. The following sections describe the methodologies typically employed for the bioanalysis of ruthenium-based compounds like this compound.

Bioanalytical Methods

1. Inductively Coupled Plasma Mass Spectrometry (ICP-MS):

ICP-MS is a highly sensitive and robust technique for the quantification of elemental ruthenium in biological samples. This method allows for the determination of the total ruthenium concentration, providing a measure of the overall drug exposure.

Sample Preparation for ICP-MS:

-

Digestion: Biological matrices such as plasma, blood, or tissue homogenates are typically digested using strong acids (e.g., nitric acid, perchloric acid) and heat to break down the organic components and bring the ruthenium into a solution suitable for ICP-MS analysis. Microwave-assisted digestion is often employed to expedite this process and ensure complete sample decomposition.

-

Dilution: The digested sample is then diluted with deionized water to an appropriate concentration range for the ICP-MS instrument.

-

Internal Standard: An internal standard, such as an element with similar ionization properties to ruthenium but not present in the sample (e.g., rhodium), is added to correct for instrumental drift and matrix effects.

ICP-MS Analysis:

-

The prepared sample is introduced into the ICP-MS instrument, where it is nebulized and transported into an argon plasma.

-

The high temperature of the plasma atomizes and ionizes the ruthenium atoms.

-

The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

The detector measures the abundance of the ruthenium isotopes, allowing for precise quantification.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers the advantage of being able to quantify the parent drug molecule (this compound) and its potential metabolites separately. This provides more detailed information about the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Sample Preparation for LC-MS/MS:

-

Protein Precipitation: For plasma or serum samples, proteins are typically precipitated by adding an organic solvent (e.g., acetonitrile, methanol). This step removes the majority of proteins, which can interfere with the analysis.

-

Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Further cleanup and concentration of the analyte may be achieved using SPE or LLE. These techniques help to remove interfering substances and improve the sensitivity of the assay.

-

Reconstitution: The extracted sample is then evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

-

The prepared sample is injected into a liquid chromatograph, where this compound and its metabolites are separated from other components of the sample on a chromatographic column.

-

The separated compounds then enter the mass spectrometer, where they are ionized (e.g., by electrospray ionization - ESI).

-

In the tandem mass spectrometer, the parent ion of this compound is selected and fragmented. Specific fragment ions are then monitored for quantification, providing high selectivity and reducing background noise.

Signaling Pathways and Workflows

This compound Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged mechanism of action, primarily centered on inducing cellular stress. The following diagram illustrates the key signaling pathways involved.

Caption: this compound's dual mechanism of action.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines a typical workflow for the pharmacokinetic analysis of this compound in clinical or preclinical studies.

Caption: Workflow for this compound pharmacokinetic analysis.

Conclusion

The investigation into the pharmacokinetics of this compound is an ongoing and critical aspect of its clinical development. The initial phase I data has provided a foundational understanding of its behavior in humans, revealing a long half-life and linear pharmacokinetics. Preclinical studies have further elucidated its distribution profile in vivo. The analytical methodologies, primarily ICP-MS and LC-MS/MS, are well-established for the quantification of ruthenium-based compounds and provide the necessary tools for comprehensive pharmacokinetic characterization. As more data emerges from the ongoing clinical trials, a more detailed and complete picture of this compound's pharmacokinetic profile will be established, further guiding its development as a novel anticancer therapeutic.

References

BOLD-100: A Technical Deep Dive into its Impact on DNA Damage and Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanisms by which the novel ruthenium-based anti-cancer agent, BOLD-100, exerts its effects on DNA damage and repair pathways. This compound, a first-in-class small molecule therapeutic, has demonstrated a multi-modal mechanism of action, with a significant component of its anti-tumor activity rooted in the induction of cellular stress, leading to DNA damage and the inhibition of critical repair processes.[1][2] This guide provides a comprehensive overview of the current understanding of this compound's effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: A Two-Pronged Assault on Genomic Integrity

This compound's impact on DNA integrity can be broadly categorized into two synergistic actions: the induction of DNA damage through the generation of reactive oxygen species (ROS) and the simultaneous suppression of DNA repair pathways.[1][2][3] This dual mechanism creates a state of overwhelming genomic instability within cancer cells, ultimately leading to cell cycle arrest and apoptosis.[1][4]

A primary upstream event in this compound's mechanism is the inhibition of the 78-kilodalton glucose-regulated protein (GRP78), a master regulator of the unfolded protein response (UPR).[1][5] This inhibition disrupts endoplasmic reticulum (ER) homeostasis, leading to ER stress.[5][6] The stressed ER, in turn, contributes to the generation of ROS.[7][8]

The elevated intracellular ROS levels directly inflict damage upon DNA, leading to the formation of various lesions, including single and double-strand breaks.[2][3][9] This damage triggers the cell's DNA Damage Response (DDR), a complex signaling network that senses DNA lesions, halts the cell cycle to allow for repair, and, if the damage is irreparable, initiates programmed cell death.

Crucially, this compound's action extends beyond merely causing damage. Evidence suggests that it also actively interferes with the DDR, particularly by downregulating the expression of key DNA repair genes such as ATM and BRCA1.[3] This creates a scenario where the cancer cell's ability to cope with the increased DNA damage is severely compromised, amplifying the cytotoxic effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies investigating the effects of this compound.

Table 1: Induction of Reactive Oxygen Species (ROS) by this compound

| Cell Line | This compound Concentration (µM) | Fold Increase in ROS (Compared to Control) | Reference |

| MCF7(2) | 100 | Dose-dependent increase | [3] |

| MDA-MB-231 | 100 | Dose-dependent increase | [3] |

| MDA-MB-468 | 100 | Dose-dependent increase | [3] |

| REN (Malignant Pleural Mesothelioma) | Not specified | Dose-dependent increase | [7] |

Table 2: Markers of this compound-Induced DNA Damage

| Cell Line | This compound Concentration (µM) | Key DNA Damage Marker | Observed Effect | Reference |

| MCF7 | 100 | Phosphorylation of H2AX (γH2AX) | Increased | [3][10][11] |

| Estrogen Receptor Negative Breast Cancer Cells | Not specified | Phosphorylation of H2AX (γH2AX) | Increased (especially in combination with olaparib) | [3][10][11][12] |

| BRAF Mutant Colorectal Cancer Cells | Not specified | pATRT1989, pChk1S345, γH2AX | Rapid and potent increases | [13] |

| Pancreatic Ductal Adenocarcinoma (PDAC) Cells | Not specified | γH2AX | Time-dependent increase | [5] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate this compound's impact on DNA damage and repair.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of the cell-permeant reagent 2′,7′-dichlorofluorescin diacetate (DCFDA), which fluoresces upon oxidation by ROS.[3][10]

-

Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate or culture dishes) and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 6 hours). A positive control, such as tert-Butyl Hydrogen Peroxide (TBHP), should be included.[3][10]

-

Staining:

-

Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Incubate the cells with a working solution of DCFDA (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

-

Detection:

-

Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer. The fluorescence intensity in the appropriate channel (e.g., FITC) is proportional to the intracellular ROS levels.[3]

-

Fluorescence Microscopy or Plate Reader: Acquire images or read the fluorescence intensity using a fluorescence microscope or a microplate reader.

-

-

Data Analysis: Quantify the mean fluorescence intensity for each treatment condition and normalize it to the vehicle control.

Alkaline Comet Assay for DNA Strand Breaks

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. The alkaline version is particularly effective at detecting both single and double-strand breaks.

-

Cell Preparation and Treatment:

-

Plate and treat cells with this compound as described for the ROS assay.

-

Harvest the cells by trypsinization and resuspend them in ice-cold PBS at a concentration of approximately 1 x 105 cells/mL.[14]

-

-

Slide Preparation:

-

Prepare a 1% normal melting point agarose solution in PBS and coat microscope slides. Allow to dry.

-

Mix the cell suspension with low melting point agarose (at a final concentration of 0.5-1%) at 37°C.

-

Quickly pipette the cell/agarose mixture onto the pre-coated slides and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C for 10-30 minutes.

-

-

Lysis:

-

Carefully remove the coverslips and immerse the slides in a cold, freshly prepared lysis buffer (containing high salt and a detergent like Triton X-100, at pH 10) for at least 1 hour at 4°C.[15]

-

-

Alkaline Unwinding and Electrophoresis:

-

Neutralization and Staining:

-

Gently remove the slides and neutralize them by washing with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5).[15]

-

Stain the DNA with a fluorescent dye such as SYBR Green I or propidium iodide.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Analyze the images using specialized software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail moment).

-

Immunofluorescence Staining for γH2AX

This protocol allows for the visualization and quantification of DNA double-strand breaks through the detection of phosphorylated histone H2AX (γH2AX) foci.

-

Cell Preparation and Treatment:

-

Grow cells on coverslips in a multi-well plate.

-

Treat the cells with this compound as required.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

-

-

Immunostaining:

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% bovine serum albumin or normal goat serum) for 1 hour at room temperature.

-

Incubate the cells with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the cells extensively with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells extensively with PBS.

-

-

Mounting and Visualization:

-

Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence or confocal microscope.

-

-

Analysis: Quantify the number and intensity of γH2AX foci per nucleus.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion and Future Directions

This compound represents a promising anti-cancer agent with a well-defined, multi-pronged mechanism of action centered on the induction of DNA damage and the inhibition of repair. Its ability to generate ROS and subsequently overwhelm the cellular DNA damage response provides a strong rationale for its use, particularly in combination with other therapies that target DNA integrity, such as PARP and ATR inhibitors.[3][5] The synergistic effects observed in preclinical studies highlight the potential for this compound to overcome resistance to conventional chemotherapies and targeted agents.[1][2]

Further research is warranted to fully elucidate the intricate details of this compound's interaction with the various components of the DNA repair machinery. A deeper understanding of the specific repair pathways that are most significantly affected by this compound will be crucial for identifying predictive biomarkers of response and for designing rational combination therapies. The ongoing clinical investigations of this compound in various gastrointestinal cancers will provide valuable insights into its efficacy and safety profile in patients and will ultimately determine its place in the armamentarium of cancer therapeutics.[1][2]

References

- 1. bold-therapeutics.com [bold-therapeutics.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anticancer Ruthenium Compound this compound Targets Glycolysis and Generates a Metabolic Vulnerability towards Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ER Stress Response and Induction of Apoptosis in Malignant Pleural Mesothelioma: The Achilles Heel Targeted by the Anticancer Ruthenium Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bold-therapeutics.com [bold-therapeutics.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Solubility and Stability of BOLD-100 for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

BOLD-100, a first-in-class ruthenium-based anticancer agent, has shown significant therapeutic potential in preclinical and clinical studies. Its unique multimodal mechanism of action, which includes the induction of the unfolded protein response (UPR) and the generation of reactive oxygen species (ROS), makes it a promising candidate for combination therapies. For researchers and drug development professionals, a thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a laboratory setting. This technical guide provides an in-depth overview of the solubility and stability of this compound, including detailed experimental protocols for its characterization and visualization of its key signaling pathways.

Chemical and Physical Properties

This compound, chemically known as sodium trans-[tetrachlorobis (1H-indazole) ruthenate(III)], is a ruthenium-based small molecule therapeutic.[1] It was developed to improve upon the poor aqueous solubility of its predecessor, KP1019.[1] this compound is typically supplied as a lyophilized powder for parenteral administration and is described as being readily soluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Data | Source |

| Chemical Name | sodium trans-[tetrachlorobis (1H-indazole) ruthenate(III)] | [1] |

| Molecular Formula | C₁₄H₁₂Cl₄N₄NaRu | Inferred |

| Appearance | Lyophilized powder | [1] |

| Aqueous Solubility | Readily soluble in water | [1] |

| Solubility in Organic Solvents | A 20 mM stock solution can be prepared in DMSO. | [2] |

Solubility Profile

While qualitatively described as readily water-soluble, precise quantitative data on the aqueous solubility of this compound is not widely published. For in vitro studies, this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions.[2]

Table 2: Recommended Solvents for this compound Stock Solutions

| Solvent | Concentration | Notes | Source |

| Water | Not specified | Described as "readily soluble".[1] | [1] |

| DMSO | 20 mM | For preparation of stock solutions for in vitro assays. | [2] |

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from standard shake-flask solubility assay procedures.[2][3][4][5][6]

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

-

This compound lyophilized powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Micro-centrifuge tubes or glass vials

-

Orbital shaker with temperature control

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound powder to a series of vials containing a known volume of PBS (pH 7.4). The excess solid should be visible.

-

Incubate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with PBS to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or a stability-indicating HPLC method.

-

Calculate the solubility of this compound in mg/mL or molarity.

Caption: Workflow for Shake-Flask Solubility Determination of this compound.

Stability Profile

The stability of this compound in solution is a critical factor for ensuring the reliability and reproducibility of experimental results. As a ruthenium-based complex, its stability can be influenced by factors such as pH, temperature, and light exposure.[7][8][9][10]

Storage Recommendations: A safety data sheet for this compound provides the following storage recommendations for solutions:

-

-80°C: 6 months

-

-20°C: 1 month (sealed from moisture)

Shipping is recommended at room temperature for less than two weeks. For the lyophilized powder, storage at 4°C in a sealed container away from direct sunlight is advised.

Table 3: Factors Influencing this compound Stability

| Factor | General Considerations for Ruthenium Complexes |

| pH | The hydrolysis and ligand exchange rates of ruthenium complexes can be pH-dependent.[11] |

| Temperature | Higher temperatures can accelerate degradation reactions. |

| Light | Photodecomposition can occur in light-sensitive compounds. |

| Buffer Composition | Buffer components can potentially interact with the complex.[11] |

Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a framework for assessing the stability of this compound in aqueous solutions under various stress conditions.[12][13][14]

Objective: To evaluate the stability of this compound over time under different pH, temperature, and light conditions.

Materials:

-

This compound solution of known concentration

-

Buffers of different pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled incubators/water baths

-

Photostability chamber

-

HPLC system with a UV or PDA detector

-

Appropriate HPLC column (e.g., C18) and mobile phases

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the different pH buffers.

-

Stress Conditions:

-

Temperature: Store aliquots of the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

-

Light: Expose aliquots to controlled light conditions in a photostability chamber. Protect control samples from light.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Caption: Workflow for Stability Testing of this compound using HPLC.

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects through a multi-faceted mechanism of action.[15] The two primary pathways are the inhibition of GRP78, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), and the induction of reactive oxygen species (ROS), which causes DNA damage and cell cycle arrest.[15][16]

GRP78 Inhibition and the Unfolded Protein Response

This compound inhibits the 78-kDa glucose-regulated protein (GRP78), a key chaperone protein in the ER.[17] This inhibition leads to an accumulation of unfolded proteins, triggering ER stress and activating the UPR.[17][18] The UPR is a complex signaling network that aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.[17][19][20]

Caption: GRP78 Inhibition Pathway of this compound.

ROS Induction and DNA Damage Response

This compound treatment leads to an increase in intracellular ROS levels.[21][22] This oxidative stress can cause DNA damage, which in turn activates the DNA damage response (DDR) pathway.[21] A key player in this response is the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which, upon activation, phosphorylates and activates its downstream target Chk1 (Checkpoint kinase 1).[23] This signaling cascade ultimately leads to cell cycle arrest and can contribute to apoptosis.[23][24][25]

References

- 1. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Formulation Variables and Storage Conditions on Light Protected Vitamin B12 Mixed Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solvolysis of the Tumor-Inhibiting Ru(III)-Complex trans-Tetrachlorobis(Indazole)Ruthenate(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 13. web.vscht.cz [web.vscht.cz]

- 14. ijcrt.org [ijcrt.org]

- 15. rch.org.au [rch.org.au]

- 16. support.biossusa.com [support.biossusa.com]

- 17. Therapeutic potential of this compound, a GRP78 inhibitor, enhanced by ATR inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Targeting the GRP78 Pathway for Cancer Therapy [frontiersin.org]

- 21. Inhibition of DNA Repair Pathways and Induction of ROS Are Potential Mechanisms of Action of the Small Molecule Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. unimedizin-mainz.de [unimedizin-mainz.de]

- 25. Figure 1 from The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. | Semantic Scholar [semanticscholar.org]

BOLD-100: A Technical Deep Dive into its Impact on Cancer Cell Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary